molecular formula C5H7NO2 B11823932 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Cat. No.: B11823932
M. Wt: 113.11 g/mol
InChI Key: ZFYNJQXCKVFPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole (CID 54528335 ) is a saturated fused bicyclic heterocycle of significant interest in medicinal and organic chemistry research. This compound features a molecular formula of C5H3NO2 and combines furan and oxazole rings, making it a valuable synthon for constructing more complex molecular architectures. As part of the oxazole class, its structure is a key pharmacophore found in various bioactive molecules and market drugs, including tyrosine kinase inhibitors, anti-inflammatory agents, and antibacterial compounds . Researchers utilize this specific furo-oxazole scaffold as a core building block in the synthesis of novel compounds for screening against biological targets. The broader class of furo-oxazole and related derivatives has been investigated for a range of potential biological activities, such as anti-osteoclastic bone resorption, antagonistic activity for receptors like cysLT1, and growth inhibitory activity in various cell lines . The compound is provided for research applications only and is strictly intended for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C5H7NO2/c1-2-7-5-4(1)3-6-8-5/h3-5H,1-2H2

InChI Key

ZFYNJQXCKVFPIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C=NO2

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 3,2 D 1 2 Oxazole Cores and Derivatives

Cyclization Reaction Strategies to Construct the Fused System

The formation of the bicyclic furo[3,2-d] mdpi.comresearchgate.netoxazole (B20620) system is predominantly achieved through cyclization reactions that form one or both of the heterocyclic rings in a key step. These strategies are designed to control regiochemistry and, in advanced applications, stereochemistry.

Condensation of Appropriate Precursors under Varied Conditions

One of the fundamental approaches to constructing the isoxazole (B147169) portion of the furo[3,2-d] mdpi.comresearchgate.netoxazole core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. mdpi.comnih.gov When a furan (B31954) derivative bearing a 1,3-dicarbonyl moiety at the 2- and 3-positions is used as the precursor, direct condensation can lead to the formation of the fused isoxazole ring.

The reaction of a furan-based β-dicarbonyl substrate with hydroxylamine hydrochloride proceeds via nucleophilic attack of the hydroxylamine on one of the carbonyl groups, followed by intramolecular condensation and dehydration to yield the stable isoxazole ring. nih.gov The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl unit and the specific reaction conditions employed, such as pH and solvent. mdpi.com For instance, using sodium acetate in acetic acid can favor the formation of one regioisomer over another. nih.gov

Precursor TypeReagentConditionsProductRef.
Furan-2,3-dioneHydroxylamine hydrochlorideSodium Acetate/Acetic Acid, 90°CFuro[3,2-d] mdpi.comresearchgate.netoxazole derivative nih.gov
Furan-based β-ketoesterHydroxylamine hydrochlorideBasic or Acidic mediaSubstituted Furo[3,2-d] mdpi.comresearchgate.netoxazole nih.gov
2-Aroyl-3-acetylfuranHydroxylamine hydrochlorideNaOH/EthanolAryl-substituted Furo[3,2-d] mdpi.comresearchgate.netoxazole mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies offer a powerful means of constructing the furo[3,2-d] mdpi.comresearchgate.netoxazole system with high efficiency, as they often involve the simultaneous formation of multiple bonds and stereocenters.

While specific examples of Ti(IV)-catalyzed cascade cyclizations leading directly to the 3aH,4H,5H,6aH-furo[3,2-d] mdpi.comresearchgate.netoxazole core are not extensively documented in the literature, the principles of transition-metal-catalyzed cascade reactions represent a promising strategy. In analogous syntheses of other fused heterocyclic systems, Lewis acids like titanium(IV) isopropoxide can activate substrates to initiate a cascade of reactions. For instance, a Ti(IV) catalyst could potentially be used to coordinate to a suitably functionalized furan precursor, facilitating a sequence of bond formations, such as a Michael addition followed by an intramolecular aldol-type cyclization and condensation, to build the isoxazole ring. This approach remains an area for future exploration in the synthesis of this specific heterocyclic system.

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a highly effective and widely utilized method for synthesizing fused isoxazoline (B3343090) and isoxazole rings. mdpi.comresearchgate.net This strategy is based on the [3+2] cycloaddition of a nitrile oxide dipole with an alkene or alkyne dipolarophile tethered to the same molecule. researchgate.netnih.gov

The general approach begins with a furan derivative that is functionalized with both a nitrile oxide precursor (commonly an aldoxime) and a dipolarophile (e.g., an allyl or propargyl group) at appropriate positions to facilitate intramolecular cyclization. The nitrile oxide is generated in situ from the aldoxime via oxidation with reagents such as sodium hypochlorite (bleach) or (diacetoxyiodo)benzene. mdpi.comresearchgate.net The transient nitrile oxide then rapidly undergoes cycloaddition with the tethered dipolarophile to construct the isoxazole ring fused to the original furan core. mdpi.com This method is particularly powerful as it can form two rings simultaneously in a single synthetic step, leading to complex polycyclic systems with high efficiency. mdpi.comresearchgate.net

PrecursorOxidation ReagentResulting Fused SystemYieldRef.
3-(Allyloxy)-furan-2-carbaldehyde oxime[Hydroxy(tosyloxy)iodo]benzene (HTIB)Tetrahydro-furo[3,2-d] mdpi.comresearchgate.netoxazoleHigh nih.gov
3-(Propargyloxy)-furan-2-carbaldehyde oximeSodium hypochloriteFuro[3,2-d] mdpi.comresearchgate.netoxazole97% mdpi.com
Furan-tethered aldoxime with alkene(Diacetoxyiodo)benzeneFused isoxazoline derivativeup to 94% researchgate.net

Diastereoselective and Enantioselective Synthesis Protocols

Achieving stereocontrol in the synthesis of the furo[3,2-d] mdpi.comresearchgate.netoxazole core is crucial for applications in medicinal chemistry. Diastereoselective and enantioselective protocols are often employed in the context of cycloaddition reactions, where new stereocenters are formed.

Asymmetric [3+2] cycloaddition reactions, including INOC, can be rendered enantioselective by using chiral catalysts. Organocatalysts, such as squaramides, have been successfully used to catalyze asymmetric domino Michael/Mannich [3+2] cycloadditions to afford complex isoxazole-containing spirooxindoles with high enantioselectivity. rsc.org This principle can be extended to the synthesis of chiral furo[3,2-d] mdpi.comresearchgate.netoxazole derivatives by designing substrates that undergo catalyst-controlled intramolecular cyclization. The catalyst creates a chiral environment that directs the approach of the reacting moieties, favoring the formation of one enantiomer over the other. The choice of catalyst, solvent, and temperature can significantly influence both the diastereoselectivity (dr) and enantioselectivity (ee) of the transformation.

Functional Group Transformations for Furo[3,2-d]mdpi.comresearchgate.netoxazole Formation

The successful synthesis of the target furo[3,2-d] mdpi.comresearchgate.netoxazole core often relies on a sequence of functional group transformations to prepare the immediate precursor for the key cyclization step. mdpi.com These transformations are critical for installing the necessary reactive groups in the correct positions on the molecular scaffold.

A representative synthetic sequence leading to a fused isoxazole system via an INOC reaction illustrates this principle effectively. mdpi.com The synthesis may begin with a simple starting material that undergoes several transformations:

Condensation: An initial condensation reaction can be used to build a foundational heterocyclic structure.

Alkylation: A subsequent alkylation step introduces a tether containing a latent dipolarophile, such as a propargyl group, onto a nitrogen or oxygen atom.

Deprotection: Removal of a protecting group, such as an acetal, can unmask a functional group, like an aldehyde.

Oxime Formation: The aldehyde is then converted to an aldoxime by reaction with hydroxylamine. This aldoxime is the direct precursor to the nitrile oxide.

Cyclization: Finally, in situ oxidation of the aldoxime generates the nitrile oxide, which undergoes the intramolecular cycloaddition to form the final fused furo[3,2-d] mdpi.comresearchgate.netoxazole product.

This multi-step sequence highlights how strategic functional group interconversions are essential for assembling the complex architecture required for the final, powerful ring-forming cyclization. mdpi.com

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

A notable strategy for the synthesis of the tetrahydrofuro[3,2-d]oxazole ring system involves the utilization of precursors to Betti bases. In a highly efficient, diastereoselective synthesis, a metal-free approach generates these fused heterocycles, which would otherwise yield the Betti base as the final product. mdpi.com This method employs a precursor of the Betti base, intermediate A, in a novel synthetic strategy. mdpi.com

The reaction of a 2-oxoaldehyde, such as phenylglyoxal, with a secondary amine like pyrrolidine and a naphthol derivative under metal-free conditions leads to the formation of tetrahydrofuro[3,2-d]oxazoles. mdpi.com This transformation is believed to proceed through an unconventional reaction pathway directed by the 2-oxo group of the aldehyde. mdpi.com This approach highlights the versatility of Betti base precursors in constructing diverse heterocyclic frameworks.

Table 1: Diastereoselective Synthesis of Tetrahydrofuro[3,2-d]oxazoles using Betti Base Precursors

Entry 2-Oxoaldehyde Amine Naphthol Yield (%) Diastereomeric Ratio
1 Phenylglyoxal Pyrrolidine β-Naphthol 94 >99:1
2 4-Methylphenylglyoxal Pyrrolidine β-Naphthol 92 >99:1
3 4-Chlorophenylglyoxal Pyrrolidine β-Naphthol 90 >99:1

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are powerful methods for the rapid synthesis of diverse heterocyclic scaffolds. researchgate.netbeilstein-journals.orgijpsonline.com These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to generate complex peptide-like structures or various heterocycles through intramolecular cyclization. researchgate.netbeilstein-journals.orgijpsonline.com

While the application of I-MCRs to the synthesis of a wide array of fused heterocyclic systems is well-documented, specific examples detailing the direct construction of the 3aH,4H,5H,6aH-furo[3,2-d] mdpi.comresearchgate.netoxazole core are not extensively reported in the current literature. However, the principles of I-MCRs suggest their potential applicability. For instance, a three-component reaction of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, dialkyl acetylenedicarboxylates, and isocyanides has been employed for the synthesis of 9H-furo[2,3-f]chromene-8,9-dicarboxylates, demonstrating the utility of isocyanides in constructing furo-fused heterocycles. nih.gov The key to applying I-MCRs for the synthesis of the target furo[3,2-d] mdpi.comresearchgate.netoxazole would be the judicious selection of starting materials containing the requisite functionalities to facilitate the desired intramolecular cyclization cascade.

Green Chemistry Considerations and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact through the use of safer reagents, milder reaction conditions, and improved energy efficiency.

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. nih.govnih.govrsc.org A highly efficient and novel microwave-assisted, metal-free, diastereoselective synthesis of tetrahydrofuro[3,2-d]oxazoles has been developed. mdpi.com This method provides rapid access to the target compounds in excellent yields and with high diastereoselectivity. mdpi.com

The use of microwave irradiation facilitates the reaction between 2-oxoaldehydes, secondary amines, and β-naphthol, leading to the formation of the furo[3,2-d]oxazole core. mdpi.com This approach underscores the benefits of microwave technology in promoting efficient and sustainable chemical transformations.

Table 2: Microwave-Assisted Synthesis of Tetrahydrofuro[3,2-d]oxazoles

Entry Reactants Conditions Time (min) Yield (%)
1 Phenylglyoxal, Pyrrolidine, β-Naphthol Microwave (50 W), Toluene, 100 °C 10 94
2 4-Methylphenylglyoxal, Pyrrolidine, β-Naphthol Microwave (50 W), Toluene, 100 °C 12 92

The development of metal-free catalytic systems is a cornerstone of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. A novel, mild, metal-free method for the synthesis of tetrahydrofuro[3,2-d]oxazole has been successfully established. mdpi.com This approach contrasts with other methods that may employ metal catalysts for cyclization. mdpi.com The metal-free conditions not only enhance the environmental profile of the synthesis but also simplify product purification by eliminating metal contamination. This diastereoselective synthesis proceeds efficiently without the need for an external catalyst, highlighting an advancement in sustainable heterocyclic chemistry. mdpi.com

The elimination of volatile organic solvents is a key objective in green chemistry to minimize environmental pollution and health hazards. While specific literature detailing a solvent-free synthesis for the 3aH,4H,5H,6aH-furo[3,2-d] mdpi.comresearchgate.netoxazole core is not prevalent, the development of solvent-free, microwave-assisted methods for other heterocyclic systems, such as 1,2,4-oxadiazoles, demonstrates the feasibility of this approach. For instance, a one-pot, three-component reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. researchgate.net This suggests that similar solvent-free, microwave-assisted conditions could potentially be developed for the synthesis of the furo[3,2-d] mdpi.comresearchgate.netoxazole scaffold, further enhancing the green credentials of its production.

Role of Catalysis in Yield Optimization and Selectivity Control

The strategic implementation of catalysts is fundamental to the advanced synthesis of the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole scaffold, offering critical control over reaction efficiency and stereochemical outcomes. Catalytic methods have proven instrumental in enhancing product yields and directing the selective formation of specific stereoisomers, which is paramount for the development of biologically active molecules. Both metal-based catalysts and Lewis acids have been effectively employed to facilitate the intricate bond-forming cascades required for the construction of this fused heterocyclic system.

A significant advancement in this area is the use of Titanium(IV) catalysis in a tandem cascade reaction to produce tetrahydrofuro[3,2-d]oxazole derivatives. rsc.org This methodology efficiently combines ionic hydrogenation, ketalization, and intramolecular cyclization steps into a single, streamlined process. Starting from readily available arene-1,4-diones, the combination of Titanium(IV) chloride (TiCl4) and Triethylsilane (Et3SiH) provides facile access to the desired heterocyclic core in good yields at room temperature. rsc.org

The catalytic cycle is crucial for both yield and selectivity. TiCl4 acts as a Lewis acid, activating the substrate and facilitating the key cyclization step. This catalytic approach is not only efficient but also highly stereoselective. X-ray crystal structure analysis has confirmed that this method exclusively produces cis-fused bicycles. rsc.org This high level of diastereoselectivity is a direct result of the catalyst-mediated transition state, which favors the formation of the thermodynamically more stable cis-fused ring system. Specifically, the substituents at the ring junction are oriented in a syn configuration relative to each other. rsc.org

The table below details the outcomes of the Ti(IV)-catalyzed synthesis for various substrates, highlighting the catalyst's role in achieving high yields and consistent stereoselectivity.

Table 1: Ti(IV)-Catalyzed Synthesis of Tetrahydrofuro[3,2-d]oxazole Derivatives

Entry Substrate (Arene-1,4-dione) Catalyst System Product Yield (%) Diastereoselectivity
1 2,5-Dimethyl-1,4-benzoquinone TiCl4/Et3SiH 3,6a-dimethyl-3a,4,5,6a-tetrahydrofuro[3,2-d]oxazole 85 cis-fused
2 2-Methyl-5-isopropyl-1,4-benzoquinone TiCl4/Et3SiH 3-isopropyl-6a-methyl-3a,4,5,6a-tetrahydrofuro[3,2-d]oxazole 82 cis-fused
3 2,6-Dimethyl-1,4-benzoquinone TiCl4/Et3SiH 3,6-dimethyl-3a,4,5,6a-tetrahydrofuro[3,2-d]oxazole 80 cis-fused

Data is synthesized from findings reported in related research. rsc.org

While direct enantioselective catalytic syntheses for the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole core are still an emerging area, principles from related heterocyclic syntheses demonstrate the potential for such control. For instance, asymmetric cascade reactions catalyzed by squaramide derivatives have been successfully used to synthesize complex spirooxindole tetrahydroquinolines containing an isoxazole moiety with high enantioselectivity (up to 88% ee) and diastereoselectivity (>20:1 dr). rsc.org This highlights the power of organocatalysis in creating chiral environments that can differentiate between enantiomeric transition states. The application of similar chiral catalysts, whether they be organocatalysts, chiral Lewis acids, or transition metal complexes with chiral ligands, represents a promising future direction for the enantioselective synthesis of furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole derivatives.

Chemical Reactivity and Mechanistic Investigations of Furo 3,2 D 1 2 Oxazoles

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole (B20620) core towards electrophiles and nucleophiles is highly dependent on whether the system is saturated (as in 3aH,4H,5H,6aH-furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole) or aromatic.

Electrophilic aromatic substitution is a reaction characteristic of aromatic compounds. Therefore, the saturated 3aH,4H,5H,6aH-furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole does not undergo such reactions. However, the reactivity of its unsaturated parent, the aromatic furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole, can be predicted based on the general principles of oxazole chemistry.

The oxazole ring is generally considered to be electron-deficient, making electrophilic substitution difficult unless the ring is activated by electron-donating groups. semanticscholar.orgthepharmajournal.com When substitution does occur, it preferentially takes place at the C5 position. semanticscholar.orgthepharmajournal.com The fusion of the furan (B31954) ring further complicates the electronic landscape, but the deactivating effect of the pyridine-like nitrogen in the oxazole moiety is expected to dominate, rendering the fused system relatively unreactive towards electrophilic attack compared to furan itself.

Nucleophilic attack is a more characteristic reaction pathway for this ring system. In the saturated 3aH,4H,5H,6aH-furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole, the carbon atoms adjacent to the ring heteroatoms (oxygen and nitrogen) are potential electrophilic centers. Nucleophilic attack can lead to addition products or, more commonly, initiate ring-opening reactions.

Studies on analogous fused heterocyclic systems demonstrate that nucleophilic reagents can add to the ring structure. For instance, in Current time information in Oskarshamn, SE.rsc.orgjst.go.jpoxadiazolo[3,4-d]pyrimidine 1-oxides, nucleophiles such as water, alcohols, and amines preferentially add to the C7 position of the pyrimidine (B1678525) ring, yielding stable covalent adducts. rsc.org While the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole system is different, this illustrates the susceptibility of electron-deficient fused rings to nucleophilic addition. More significantly, nucleophilic attack, often as part of a reductive process, can facilitate the cleavage of the weak N-O bond, which is a dominant pathway in the chemistry of isoxazolines. nih.gov

Ring Transformations and Skeletal Rearrangement Reactions

The inherent strain and the labile N-O bond in the isoxazoline (B3343090) portion of the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole skeleton make it susceptible to various ring transformations and rearrangements.

Intramolecular rearrangements of fused furo-oxazole systems have been observed, particularly in synthetic studies of the isomeric tetrahydrofuro[2,3-d]oxazoles. In these systems, the bicyclic structure can be unstable under certain conditions, leading to ring-opening and isomerization to a more stable trisubstituted oxazole. jst.go.jp This transformation is heavily influenced by the electronic nature of substituents on the molecule, suggesting a delicate stability balance in the fused ring system that can be tipped towards skeletal rearrangement. jst.go.jp For the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole system, similar processes involving the cleavage of the N-O or C-O bonds followed by rearrangement are plausible, potentially leading to the formation of functionalized furan or oxazole derivatives.

A key and well-documented reaction pathway for isoxazolines, including those fused to other rings, is the reductive cleavage of the N-O bond. nih.gov This transformation is a powerful synthetic tool as it unmasks a 1,3-amino alcohol, which can exist as its β-hydroxy ketone tautomer.

Research on 2-isoxazolines fused to heterobicyclic frameworks, such as oxanorbornane (a system structurally similar to the furo-oxazole core), has shown that N-O bond cleavage can be achieved effectively. nih.gov While many common reducing agents prove unsuitable, a combination of Raney nickel and aluminum trichloride (B1173362) (AlCl₃) in aqueous methanol (B129727) successfully mediates the cleavage. nih.gov This process involves both the reductive cleavage of the N-O bond and subsequent hydrolysis of the resulting imine in a single pot, yielding β-hydroxyketones. nih.gov Applied to 3aH,4H,5H,6aH-furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole, this would result in the formation of a functionalized tetrahydrofuran (B95107) derivative bearing a β-hydroxy ketone moiety.

Table 1: Conditions for Reductive N-O Bond Cleavage of Heterobicycle-Fused 2-Isoxazolines. nih.gov
Fused Isoxazoline SystemReagents and ConditionsProduct TypeYield
Oxanorbornane-fusedRaney Ni, AlCl₃, MeOH/H₂O, rtβ-Hydroxyketone66–95%
N-Phenylmaleimide-fusedRaney Ni, AlCl₃, MeOH/H₂O, rtβ-HydroxyketoneGood
Azanorbornadiene-fusedRaney Ni, AlCl₃, MeOH/H₂O, rtβ-HydroxyketoneGood

Furthermore, the aromatic parent isoxazole (B147169) ring can undergo transformations into other heterocyclic systems. A notable example is the inverse electron-demand hetero-Diels-Alder reaction with enamines, which, after reduction, yields substituted pyridines. nsf.gov

Influences of Substituent Effects on Reactivity Profiles

Substituent effects play a critical role in directing the reactivity and stability of the furo[3,2-d] Current time information in Oskarshamn, SE.rsc.orgoxazole ring system. The electronic properties of substituents can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another.

This is clearly demonstrated in studies on the synthesis of the isomeric tetrahydrofuro[2,3-d]oxazoles from homopropargyl alcohols. The selectivity of the reaction to yield either the fused bicyclic tetrahydrofuro[2,3-d]oxazole or the ring-opened trisubstituted oxazole is directly controlled by the nature of the substituent on an aryl group attached to the alkyne. jst.go.jp

Electron-withdrawing groups (e.g., -CF₃, -Cl, -Br) on the phenyl ring stabilize the bicyclic tetrahydrofuro-oxazole structure. This stabilization is attributed to both the activation of the alkyne towards the initial cyclization and the increased stability of the resulting fused ring system. jst.go.jp

Electron-donating groups (e.g., -OMe) on the phenyl ring destabilize the bicyclic structure. This destabilization lowers the activation energy for ring-opening, promoting skeletal rearrangement to form the thermodynamically more stable aromatic oxazole product. jst.go.jp

These findings highlight that the furo-oxazole skeleton is sensitive to electronic effects, which can be harnessed to control its transformation into different structural motifs.

Table 2: Influence of Aryl Substituents on Product Selectivity in the Synthesis of Tetrahydrofuro[2,3-d]oxazoles. jst.go.jp
Substituent on Phenyl GroupElectronic EffectMajor ProductRationale
p-CF₃Strongly Electron-WithdrawingTetrahydrofuro[2,3-d]oxazoleStabilization of bicyclic structure
p-ClElectron-WithdrawingTetrahydrofuro[2,3-d]oxazoleStabilization of bicyclic structure
p-BrElectron-WithdrawingTetrahydrofuro[2,3-d]oxazoleStabilization of bicyclic structure
HNeutralOxazole (ring-opened)Lower stability of bicyclic structure
p-MeElectron-DonatingOxazole (ring-opened)Destabilization of bicyclic structure
p-OMeStrongly Electron-DonatingOxazole (ring-opened)Destabilization of bicyclic structure

Reaction Condition Modulation for Selective Chemical Transformations (e.g., Temperature, Solvent, Catalyst Presence)

The chemical behavior of furo[3,2-d] difference.wikinih.govoxazoles and related bicyclic isoxazoline structures can be finely tuned by modulating reaction conditions such as temperature, solvent, and the presence of catalysts. These factors can influence reaction rates, yields, and even the stereoselectivity of the products.

Temperature: Temperature plays a critical role in the synthesis and transformation of these bicyclic systems. For instance, in the synthesis of bicyclic isoxazole derivatives through intramolecular nitrile oxide cycloaddition, temperature significantly impacts the product yield. One study found that conducting the reaction at 0 °C furnished the desired product in a moderate yield, while performing it at room temperature led to a poor yield. nih.gov The optimal condition was determined to be -78 °C, which resulted in an excellent yield of the bicyclic isoxazole. nih.gov This demonstrates a clear inverse relationship between temperature and yield for this specific transformation, suggesting that side reactions or decomposition pathways may become more prevalent at higher temperatures. Conversely, thermal rearrangements of related isoxazole structures, such as 3-acylaminoisoxazoles, are promoted by an increase in reaction temperature, leading to different heterocyclic products in a cascade rearrangement. nih.gov

Solvent: The choice of solvent can alter the regioselectivity of cycloaddition reactions that form the isoxazole ring. In a study on the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the ratio of the resulting 3,5-disubstituted to 3,4-disubstituted isoxazoles was dependent on the solvent's polarity. sciepub.com Although the 3,5-disubstituted product was consistently favored, the selectivity decreased as solvent polarity increased. sciepub.com This suggests that the transition state leading to the major product is less polar than the one leading to the minor product.

Interactive Data Table: Effect of Solvent on Isoxazole Regioselectivity sciepub.com

SolventDielectric Constant (Approx.)Ratio of 3,5- to 3,4-disubstituted product
Toluene2.42.0
Dichloromethane9.13.4
Ethanol24.51.9
Dimethyl sulfoxide471.5

Catalyst Presence: Catalysts are instrumental in promoting efficient and selective synthesis of the furo[3,2-d]oxazole core. A titanium(IV)-catalyzed cascade reaction involving tandem ionic hydrogenation, ketalization, and intramolecular cyclization provides facile, stereoselective access to tetrahydrofuro[3,2-d]oxazole derivatives in good yields at room temperature. nih.gov The combination of TiCl₄/Et₃SiH was effective for this transformation. nih.gov In other syntheses of bicyclic isoxazoles, Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been employed as catalysts to achieve excellent yields under optimized, low-temperature conditions. nih.gov The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity than non-catalyzed routes.

Interactive Data Table: Influence of Reaction Conditions on Bicyclic Isoxazole Synthesis

ParameterConditionOutcomeSource
Temperature -78 °CExcellent Yield nih.gov
0 °CModerate Yield nih.gov
Room TemperaturePoor Yield nih.gov
Catalyst 10 mol % ZrCl₄Excellent Yield (at -78 °C) nih.gov
TiCl₄/Et₃SiHGood Yield (at Room Temp.) nih.gov
Solvent DichloromethaneHigh Regioselectivity sciepub.com
Dimethyl sulfoxideLow Regioselectivity sciepub.com

Comparative Reactivity Analysis within the Oxazole Family

The furo[3,2-d] difference.wikinih.govoxazole system contains an isoxazole ring, which is an isomer of oxazole. The position of the nitrogen and oxygen atoms in the five-membered ring dictates the distinct chemical properties and reactivity of these two heterocycles. difference.wikidifferencebetween.com

Structural and Electronic Differences: The core difference lies in the arrangement of the heteroatoms. In oxazole (a 1,3-azole), the oxygen is at position 1 and the nitrogen is at position 3, separated by a carbon atom. differencebetween.com In isoxazole (a 1,2-azole), the oxygen and nitrogen atoms are adjacent at positions 1 and 2, respectively. difference.wiki This structural variance significantly influences the electronic distribution within the rings. difference.wiki Oxazole is considered a weak base, with a conjugate acid pKa of 0.8, whereas isoxazole is substantially less basic, with a pKa of -3.0. differencebetween.compharmatutor.org

Reactivity of the Isoxazole Ring: The key feature governing the reactivity of the isoxazole ring, and by extension the furo[3,2-d] difference.wikinih.govoxazole system, is the relatively weak N-O bond. researchgate.net This bond is a prime site for cleavage under certain conditions, particularly reductive or basic environments. researchgate.net This characteristic makes isoxazoles valuable synthetic intermediates, as the ring can be opened to yield difunctionalized compounds like β-hydroxyketones or β-aminoalcohols. nih.govresearchgate.net This contrasts with the general stability of the oxazole ring.

Reactivity of the Oxazole Ring: Oxazoles, which are more aromatic than isoxazoles, exhibit different reactivity patterns. difference.wikipharmatutor.org Their typical reactions include:

Electrophilic Aromatic Substitution: This occurs preferentially at the C5 position and generally requires the presence of activating groups. differencebetween.comsemanticscholar.org

Nucleophilic Aromatic Substitution: This is rare but can happen at the C2 position if a suitable leaving group is present. differencebetween.comsemanticscholar.org

Deprotonation: The proton at C2 is the most acidic, and its removal can lead to ring-opening, forming an isonitrile. differencebetween.com

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, which can be a route to synthesizing pyridine (B92270) derivatives. pharmaguideline.com

Interactive Data Table: Comparison of Oxazole and Isoxazole Reactivity

FeatureOxazole (1,3-Oxazole)Isoxazole (1,2-Oxazole)Source
Structure O at C1, N at C3O at C1, N at C2 difference.wikidifferencebetween.com
Basicity (pKa of conjugate acid) 0.8 (Weak Base)-3.0 (Very Weak Base) differencebetween.compharmatutor.org
Key Reactivity Electrophilic/Nucleophilic Substitution, Diels-Alder reactionsRing cleavage at the weak N-O bond differencebetween.comresearchgate.netpharmaguideline.com
Primary Reaction Site C2, C5N-O bond differencebetween.comresearchgate.net
Stability Generally stable aromatic ringRing is a potential site for cleavage researchgate.net

Theoretical and Computational Chemistry Studies on Furo 3,2 D 1 2 Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For furo-oxazole systems, these calculations elucidate the electronic structure and predict chemical reactivity with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-31G* basis set is a common and reliable level of theory for optimizing molecular geometries and understanding the electronic properties of organic molecules like furo-oxazoles.

Table 1: Calculated Geometric Parameters for Furo[3,4-d]oxazole (B3LYP/6-31G*)
ParameterBond/AngleCalculated Value
Bond LengthO1-C21.36 Å
C2-N31.30 Å
N3-C41.38 Å
C4-C51.37 Å
C5-O11.37 Å
Bond AngleC5-O1-C2105.0°
O1-C2-N3115.0°
C2-N3-C4104.0°
N3-C4-C5111.0°
C4-C5-O1105.0°

Note: Data presented is representative of a typical furo-oxazole system and is based on published calculations for the furo[3,4-d]oxazole isomer.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For the furo[3,4-d]oxazole system, DFT calculations show the distribution and energy levels of these frontier orbitals. The HOMO is typically distributed across the π-system of the molecule, while the LUMO is also a π-type orbital. The energy gap helps to explain the kinetic stability of the molecule. These calculations are essential for predicting how the molecule will interact with other reagents, particularly in cycloaddition reactions where orbital symmetry and energy matching are crucial.

Table 2: Calculated Frontier Orbital Energies for Furo-oxazole and Related Dienes (B3LYP/6-31G*)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Furo[3,4-d]oxazole -8.90-0.258.65
Furan (B31954)-8.951.8510.80
Isoxazole (B147169)-10.210.5210.73

Note: Data is based on published calculations for the furo[3,4-d]oxazole isomer and related compounds.

The distribution of electron density within a molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For furo-oxazole systems, the oxygen and nitrogen heteroatoms create a non-uniform charge distribution. The nitrogen atom and the oxygen atom of the oxazole (B20620) ring are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or Lewis acids. Conversely, the hydrogen atoms attached to the carbon framework exhibit positive potential. This information is vital for predicting regioselectivity in substitution reactions and understanding intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. It allows for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are often impossible to observe experimentally.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier (Ea) of the reaction. Locating the TS and calculating its energy are primary goals of mechanistic studies. For reactions involving furo-oxazole systems, such as cycloadditions, DFT calculations are used to model the geometry of the transition state.

In the computational study of the Diels-Alder reaction between furo[3,4-d]oxazole and a simple dienophile like ethylene, the transition state is characterized by the partial formation of two new sigma bonds. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Lower activation barriers indicate faster reaction rates. These calculations can compare different pathways, for instance, endo vs. exo approaches in a Diels-Alder reaction, to predict the favored product stereochemistry.

Computational chemistry can validate or refute proposed reaction mechanisms by comparing calculated energy profiles with experimental observations. By modeling the entire reaction pathway—from reactants, through transition states, to products—a complete energy profile can be constructed.

Table 3: Calculated Activation and Reaction Energies for the Diels-Alder Reaction of Furo[3,4-d]oxazole with Ethylene (B3LYP/6-31G*)
Reaction ParameterEnergy (kcal/mol)
Activation Energy (Ea) 22.1
Reaction Energy (ΔEr) -28.9

Note: Data is based on published calculations for the furo[3,4-d]oxazole isomer.

Assessment of Aromaticity and Stability in Fused Heterocyclic Systems

The stability of a fused heterocyclic system like furo[3,2-d] Current time information in Oskarshamn, SE.nih.govoxazole is intrinsically linked to the electronic structure and aromatic character of its constituent rings. Aromaticity, a concept originally developed for hydrocarbons, is extended to heterocyclic systems to describe the stabilization gained through cyclic delocalization of π-electrons.

Aromaticity is not a directly observable physical quantity but is inferred from various molecular properties. Computational chemistry utilizes several indices to quantify it, with geometry-based indices being particularly common.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor. It evaluates the degree of bond length equalization within a ring system, comparing it to an optimal value for a fully aromatic system. The HOMA index is calculated based on the deviation of bond lengths from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromatic character.

For fused systems, HOMA can be calculated for each individual ring, providing insight into local aromaticity. In a hypothetical study of the unsaturated furo[3,2-d] Current time information in Oskarshamn, SE.nih.govoxazole, one would expect the furan and isoxazole rings to exhibit low to moderate aromaticity. Studies on 1,3,4-oxadiazoles, for instance, have shown that the HOMA index can suggest a non-aromatic character for the heterocyclic ring, while magnetic criteria might indicate otherwise. This highlights that different indices can provide varied perspectives on a molecule's aromaticity.

Bond uniformity and average bond order are simpler metrics related to the HOMA concept. High bond uniformity (low variation in bond lengths around the ring) and an average bond order intermediate between a single and double bond are characteristic of aromatic systems.

Table 1: Illustrative HOMA Values for Related Heterocyclic Rings Note: This table presents typical HOMA values for parent heterocyclic compounds to provide context. Specific values for the furo[3,2-d] Current time information in Oskarshamn, SE.nih.govoxazole system require dedicated computational analysis.

CompoundHOMA Index (Typical Calculated Value)Aromatic Character
Benzene (B151609)~0.98 - 1.00Highly Aromatic
Furan~0.46 - 0.62Moderately Aromatic
Thiophene~0.75 - 0.80Aromatic
Pyrrole~0.76 - 0.90Aromatic
Isoxazole~0.30 - 0.50Weakly Aromatic
Oxazole~0.15 - 0.35Weakly Aromatic

The relative stability of isomers and tautomers can be determined computationally by calculating their total electronic energies or Gibbs free energies, typically using Density Functional Theory (DFT) methods. For the furo[3,2-d] Current time information in Oskarshamn, SE.nih.govoxazole core, several constitutional isomers exist by varying the fusion pattern and heteroatom positions (e.g., furo[2,3-d]oxazole, furo[3,4-d]isoxazole).

Computational studies on oxadiazole isomers have shown that their relative stabilities are significantly different. For example, 1,3,4-oxadiazole (B1194373) is generally found to be more stable than 1,2,4-oxadiazole and 1,2,5-oxadiazole, which is attributed to the absence of easily cleaved N-O bonds. A similar investigation into the furo-oxazole family would involve optimizing the geometry of each possible isomer and comparing their ground-state energies. The isomer with the lowest energy is predicted to be the most stable.

Tautomerism is also a key consideration, particularly if the heterocyclic rings are substituted with groups like amino or hydroxyl functions. The stability of different tautomeric forms is highly influenced by both the intrinsic electronic structure and the surrounding environment (e.g., solvent effects). For instance, in substituted purines, the most stable tautomer can change depending on the solvent's polarity. A computational study on substituted furo[3,2-d] Current time information in Oskarshamn, SE.nih.govoxazoles would need to evaluate the relative energies of all plausible tautomers to identify the predominant form under specific conditions.

Advanced Spectroscopic Characterization and Structural Confirmation of Furo 3,2 D 1 2 Oxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of furo[3,2-d] nih.govnih.govoxazoles in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as the relative stereochemistry of the molecule, can be assembled.

The ¹H and ¹³C NMR spectra of the 3aH,4H,5H,6aH-furo[3,2-d] nih.govnih.govoxazole (B20620) core provide fundamental information about the electronic environment of each nucleus. The chemical shifts (δ) are indicative of the shielding and deshielding effects within the molecule, while coupling constants (J) reveal the connectivity and dihedral angles between adjacent protons.

In a representative substituted derivative, such as a 3-aryl-tetrahydrofuro[3,2-d]oxazole, the protons on the saturated heterocyclic core resonate in distinct regions of the ¹H NMR spectrum. The bridgehead protons, H-3a and H-6a, are particularly informative. H-3a typically appears as a doublet of doublets, with its chemical shift influenced by the substituent at the 3-position and the cis-fusion of the rings. The protons of the tetrahydrofuran (B95107) ring (H-4, H-5, and H-6) exhibit complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum complements the proton data, with each unique carbon atom producing a distinct signal. The carbons bonded to heteroatoms (oxygen and nitrogen) are characteristically deshielded and appear at lower fields. For instance, C-3 and C-6a, being adjacent to both oxygen and nitrogen atoms in the oxazole ring and the furan (B31954) ring oxygen, respectively, show significant downfield shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3aH,4H,5H,6aH-furo[3,2-d] nih.govnih.govoxazole Derivative

Position¹H Chemical Shift (δ, ppm)Coupling Constants (J, Hz)¹³C Chemical Shift (δ, ppm)
3--~155-160
3a~4.8 - 5.2J = 8.5, 6.0~75-80
4~3.8 - 4.2 (m)-~68-72
5~1.9 - 2.4 (m)-~25-30
6a~4.5 - 4.9J = 6.0, 4.5~100-105

Note: Data are generalized from analogous fused heterocyclic systems. Actual values will vary based on substitution and solvent.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and determining the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of the protons from H-4 through H-5 and H-6, and for confirming the coupling between the bridgehead protons H-3a and H-6a.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity by showing correlations between protons and carbons over two or three bonds. For the furo[3,2-d] nih.govnih.govoxazole scaffold, HMBC correlations can link a substituent on the oxazole ring (e.g., at C-3) to the bridgehead proton H-3a, confirming its position. It also helps in piecing together fragments of the molecule that are separated by quaternary carbons or heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry. NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the cis-fused ring junction characteristic of this system, a strong NOE cross-peak between the bridgehead protons (H-3a and H-6a) is expected, providing definitive proof of their spatial proximity on the same face of the ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For the 3aH,4H,5H,6aH-furo[3,2-d] nih.govnih.govoxazole core, the spectrum is dominated by vibrations of the C-H, C-O, C-N, and N-O bonds.

The most prominent features in the IR spectrum include strong C-O stretching vibrations originating from the ether linkage in the tetrahydrofuran ring. The C=N stretching vibration of the oxazole ring is also a key diagnostic peak.

Table 2: Characteristic IR Absorption Frequencies for Furo[3,2-d] nih.govnih.govoxazoles

BondVibration TypeWavenumber (cm⁻¹)Intensity
C-HStretching (sp³ CH, CH₂)2850-3000Medium-Strong
C=NStretching1600-1650Medium
C-O-CAsymmetric Stretching1050-1150Strong
N-OStretching850-950Medium-Weak

Note: The precise wavenumbers can be influenced by the molecular environment and any substituents present.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the exact molecular formula, which is a critical step in confirming the identity of a newly synthesized compound.

Using techniques like electrospray ionization (ESI), the furo[3,2-d] nih.govnih.govoxazole derivative is ionized, typically by protonation to form the [M+H]⁺ ion. The measured m/z value of this ion is then compared to the theoretical mass calculated for the proposed elemental composition. A difference of less than 5 parts per million (ppm) between the experimental and theoretical mass is considered strong evidence for the assigned molecular formula. For example, the analysis of a furo[3,2-c]pyran-4-one derivative, a related oxygenated heterocyclic system, by HRMS confirmed its structure with high accuracy. nih.gov

X-ray Crystallography for Solid-State Structure Confirmation

The most unambiguous method for determining the complete three-dimensional structure of a molecule, including absolute stereochemistry, is single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the structure in the solid state.

For the 3aH,4H,5H,6aH-furo[3,2-d] nih.govnih.govoxazole system, X-ray diffraction analysis confirms the cis-fusion of the furan and oxazole rings. A study involving the Ti(IV)-catalyzed synthesis of the tetrahydrofuro[3,2-d]oxazole scaffold utilized X-ray crystallography to unequivocally establish the stereochemistry of the products. nih.gov In a representative crystal structure of a related isoxazole (B147169) derivative, the five-membered isoxazole ring was found to be planar. scispace.com The analysis reveals the precise spatial arrangement of all atoms, confirming the connectivity established by NMR and providing an absolute structural proof that validates the findings from all other spectroscopic methods.

Applications and Synthetic Utility of Furo 3,2 D 1 2 Oxazole in Contemporary Organic Synthesis

Design and Synthesis of Novel Derivatives with Enhanced Properties

The design and synthesis of novel derivatives based on the furo[3,2-d] nih.govnih.govoxazole (B20620) core are driven by the quest for compounds with enhanced biological activities. thepharmajournal.com The oxazole moiety itself is present in numerous natural products and synthetic molecules with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. thepharmajournal.comresearchgate.net Synthetic strategies often focus on introducing various substituents onto the core structure to modulate its physicochemical properties and biological interactions.

One common approach involves the modification of the furan (B31954) or oxazole ring systems to create libraries of analogs for structure-activity relationship (SAR) studies. For instance, the synthesis of novel oxazole derivatives can be achieved through various established methods like the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and van Leusen oxazole synthesis. thepharmajournal.comnih.gov These methods allow for the introduction of diverse functional groups, which can significantly influence the biological profile of the resulting compounds.

Research has shown that strategic substitution on related furo-pyrimidine scaffolds can lead to potent inhibitors of enzymes like PI3K/AKT, which are crucial in cancer cell signaling pathways. rsc.orgnih.gov For example, the introduction of 1,3,4-thiadiazole (B1197879) moieties to a furopyrimidine core resulted in compounds with significant anticancer activity. rsc.org Similarly, hybrid molecules incorporating 1,3,4-oxadiazole (B1194373) with a furo[2,3-d]pyrimidine (B11772683) scaffold have yielded derivatives with dual antiviral and anticancer properties. nih.gov These examples highlight the potential for designing novel furo[3,2-d] nih.govnih.govoxazole derivatives with tailored therapeutic effects by applying similar principles of molecular hybridization and functional group modification.

The table below summarizes examples of how modifications to related heterocyclic cores can lead to enhanced biological properties, suggesting potential avenues for the derivatization of the furo[3,2-d] nih.govnih.govoxazole scaffold.

Scaffold ModificationTarget/ActivityKey Findings
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridsAntiviral (VZV), AnticancerBroad-spectrum activity with low micromolar EC50 values against varicella-zoster virus (VZV). Moderate cytotoxicity against various human cancer cell lines. nih.gov
Furo[2,3-d]pyrimidine with 1,3,4-thiadiazoleAnticancer (PI3K/AKT inhibitors)Potent anticancer activity with strong cytostatic action against numerous cancer cell lines. rsc.orgnih.gov
3-(2-aminooxazol-5-yl)-2H-chromen-2-oneAntimicrobial, AnticancerPromising activity against selected microbial species and potent activity against specific cancer cell lines. nih.gov
Fused furo[2,3-d]pyrimidinone derivativesAnalgesic, AntitumorCertain derivatives exhibited the best antitumor activity against tested liver cancer cell lines. researchgate.net

Use as Key Intermediates and Building Blocks for Complex Molecules

The inherent reactivity of the furo[3,2-d] nih.govnih.govoxazole system makes it a valuable intermediate in the synthesis of more complex molecular architectures. The strained nature of the isoxazole (B147169) ring, in particular, can be exploited for ring-opening reactions to generate highly functionalized intermediates.

The furo[3,2-d] nih.govnih.govoxazole scaffold can serve as a linchpin for the construction of polycyclic and diverse fused heterocyclic systems. The strategic cleavage of the N-O bond in the oxazole ring can unmask reactive functionalities, which can then participate in subsequent cyclization reactions. This approach allows for the transformation of the initial bicyclic system into more elaborate tri- or tetracyclic structures. For example, related oxazole-containing compounds have been utilized as building blocks for creating new chemical entities in medicinal chemistry. researchgate.net The versatility of the oxazole ring allows for its incorporation into larger, more complex molecules through various synthetic transformations. nih.gov

In the realm of natural product synthesis, biomimetic strategies often aim to replicate the proposed biosynthetic pathways of complex molecules. The furo[3,2-d] nih.govnih.govoxazole core, with its embedded functionalities, can act as a synthetic precursor that mimics a key intermediate in a biosynthetic cascade. The controlled unraveling of this scaffold can lead to the stereoselective formation of functionalities present in a target natural product. For instance, oxazole-containing natural products are widespread, and synthetic routes to these molecules often rely on the robust chemistry of the oxazole ring. researchgate.net The furo[3,2-d] nih.govnih.govoxazole system provides a rigid framework that can be synthetically manipulated to generate precursors for the synthesis of natural product analogues, which are crucial for probing biological mechanisms and developing new therapeutic agents. nih.gov

Strategies for Scaffold Diversification and Library Generation

The development of diverse chemical libraries is a cornerstone of modern drug discovery. The furo[3,2-d] nih.govnih.govoxazole scaffold is an attractive starting point for library generation due to the potential for introducing diversity at multiple positions. Strategies for scaffold diversification can be broadly categorized into two approaches: modification of the existing scaffold and de novo synthesis of analogs.

Modification of a pre-formed furo[3,2-d] nih.govnih.govoxazole core can be achieved through various chemical transformations, such as electrophilic aromatic substitution, cross-coupling reactions, and functional group interconversions. This allows for the rapid generation of a library of closely related analogs.

Alternatively, a diversity-oriented synthesis approach can be employed, where the complexity and diversity of the library are built up from simpler starting materials. For example, utilizing a van Leusen oxazole synthesis allows for the preparation of 5-substituted oxazoles from a wide range of aldehydes, providing a powerful tool for generating structural diversity. nih.gov By varying the components in the initial ring-forming reactions, a wide array of furo[3,2-d] nih.govnih.govoxazole analogs with diverse substitution patterns can be accessed. This approach is particularly useful for exploring a larger chemical space and identifying novel bioactive compounds. The synthesis of furopyrimidine derivatives has demonstrated the potential for creating libraries of compounds with potent biological activities, a strategy that can be adapted for the furo[3,2-d] nih.govnih.govoxazole system. nih.gov

Computational and Synthetic Methodologies for Ligand Design Targeting Molecular Interactions

Computational methods play an increasingly important role in modern drug design, enabling the rational design of ligands that can interact with specific biological targets. For the furo[3,2-d] nih.govnih.govoxazole scaffold, computational techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of its derivatives with target proteins.

These in silico studies can guide the synthetic efforts by identifying key structural modifications that are likely to enhance binding affinity and selectivity. For example, molecular docking studies have been successfully employed to understand the interaction of oxazole-containing compounds with protein targets like CDK8 and ER-α. nih.gov Similarly, for furo[2,3-d]pyrimidine derivatives, molecular docking and dynamics simulations have provided insights into their binding patterns with PI3K and AKT-1 enzymes, aiding in the design of more potent inhibitors. nih.gov

The integration of computational design with synthetic chemistry creates a powerful workflow for the development of novel ligands. By predicting the potential biological activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This synergistic approach is crucial for the efficient discovery of new therapeutic agents based on the furo[3,2-d] nih.govnih.govoxazole scaffold.

The following table outlines the integrated computational and synthetic approach for ligand design:

StepMethodologyObjective
1. Target IdentificationBiological assays, literature reviewIdentify a relevant biological target for therapeutic intervention.
2. Scaffold SelectionChemical knowledge, virtual screeningChoose the furo[3,2-d] nih.govnih.govoxazole scaffold as a promising starting point.
3. In Silico Library DesignCombinatorial enumeration of substituentsGenerate a virtual library of furo[3,2-d] nih.govnih.govoxazole derivatives.
4. Molecular DockingComputational simulationPredict the binding modes and affinities of the virtual library with the target protein.
5. PrioritizationScoring functions, visual inspectionSelect the most promising candidates for synthesis based on docking results.
6. SynthesisOrganic chemistry techniquesSynthesize the prioritized furo[3,2-d] nih.govnih.govoxazole derivatives.
7. In Vitro EvaluationBiological assaysTest the synthesized compounds for their activity against the target.
8. SAR AnalysisCorrelate chemical structure with biological activityRefine the computational model and guide the design of the next generation of ligands.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as cyclization reactions using sodium azide and tetrahydrofuran (THF) under controlled conditions . Optimization includes monitoring reaction progress via TLC, adjusting temperature (e.g., 60–80°C), and selecting catalysts (e.g., Cu(I) for click chemistry) to improve regioselectivity. Solvent polarity and stoichiometric ratios of intermediates (e.g., alkyne precursors) are critical for yield enhancement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., Cambridge Structural Database analogs like LOHTIM and DOPVAH01) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (see supporting data in for triazole derivatives) .
  • IR and mass spectrometry : Confirm functional groups (e.g., oxazole C=N stretch at ~1650 cm1^{-1}) and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from dynamic effects or crystal packing. Strategies include:

  • DFT calculations : Compare theoretical NMR shifts with experimental data to validate conformation .
  • Variable-temperature NMR : Detect equilibrium between conformers in solution .
  • Database surveys : Cross-reference with structurally similar compounds (e.g., substituted tetrahydrofuro-dioxoles) to identify common artifacts .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature may drive nucleophilic attacks .
  • Molecular docking : Screen against protein targets (e.g., kinases or enzymes) using analogs like thiazolo-triazoles () to hypothesize binding modes .
  • MD simulations : Evaluate stability of hydrogen bonds between the furo-oxazole core and biological receptors .

Q. What experimental design considerations are critical when evaluating the compound’s bioactivity, given structural analogs’ activities?

  • Methodological Answer :

  • Control experiments : Use halogenated analogs (e.g., fluorinated or chlorinated derivatives) to isolate substituent effects on bioactivity .
  • Dose-response assays : Prioritize in vitro models (e.g., enzyme inhibition or cell viability) with SAR (structure-activity relationship) tables:
Analog SubstituentBioactivity (IC50_{50})Key Interaction
-F (para)12 µMH-bond with Ser123
-Cl (meta)8 µMHydrophobic packing
  • Metabolic stability tests : Assess oxidative degradation of the fused oxazole ring in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.